
3-Hydroxy-4-iodobenzoic acid
Overview
Description
3-Hydroxy-4-iodobenzoic acid (CAS: 58123-77-6) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₅IO₃ and a molecular weight of 264.02 g/mol . Its IUPAC name is this compound, and it features a hydroxyl (-OH) group at the 3-position and an iodine atom at the 4-position on the benzene ring, attached to a carboxylic acid (-COOH) functional group.
Preparation Methods
Direct Iodination of 3-Hydroxybenzaldehyde
The most widely documented method for synthesizing 3-hydroxy-4-iodobenzoic acid involves electrophilic aromatic iodination of 3-hydroxybenzaldehyde, followed by oxidation of the aldehyde group to a carboxylic acid.
Reaction Mechanism and Conditions
In a representative procedure, 3-hydroxybenzaldehyde (1.60 g, 13.18 mmol) is dissolved in aqueous ammonium hydroxide (33%, 15 mL) to deprotonate the phenolic -OH group, enhancing nucleophilicity at the para position. A solution of iodine (3.72 g, 14.65 mmol) in potassium iodide (30% w/v, 25 mL) is added dropwise, facilitating the generation of I⁺ ions for electrophilic substitution. The reaction proceeds at room temperature for 2 hours, after which acidification with concentrated HCl precipitates the crude product as a yellow gum. Extraction with diethyl ether and subsequent washing with sodium thiosulfate removes residual iodine, yielding 3-hydroxy-4-iodobenzaldehyde as an intermediate.
Table 1: Key Reaction Parameters for Iodination Step
Parameter | Value |
---|---|
Starting Material | 3-Hydroxybenzaldehyde |
Iodine Equivalents | 1.1 eq |
Solvent | Aqueous NH₃ (33%) |
Temperature | 25°C (rt) |
Reaction Time | 2 hours |
Yield | 28% |
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to this compound using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions. While explicit details of this step are omitted from the provided sources, analogous benzoic acid syntheses suggest temperatures of 60–80°C and reaction times of 4–6 hours. Post-oxidation, recrystallization from ether or ethanol-water mixtures enhances purity, with commercial samples achieving ≥98.0% purity by HPLC.
Alternative Synthetic Pathways
Coupling Reactions and Ester Intermediates
Methyl 3-hydroxy-4-iodobenzoate, referenced in a metal-organic framework synthesis, suggests an alternative route involving esterification followed by hydrolysis. The ester derivative could be prepared via Mitsunobu reaction or nucleophilic substitution of a halogenated precursor, though mechanistic details remain speculative without full experimental protocols.
Characterization and Quality Control
Spectroscopic Analysis
¹H NMR (DMSO-d₆, 300 MHz) of this compound reveals aromatic protons at δ 7.81 (d, J = 8.4 Hz, 1H), 7.44 (dd, J = 8.4, 1.8 Hz, 1H), and 7.14 (d, J = 1.8 Hz, 1H), with a broad singlet at δ 10.68 for the phenolic -OH. The carboxylic acid proton typically appears as a singlet near δ 13.0 but may exchange with DMSO solvent.
Purity and Physical Properties
Commercial batches exhibit:
- Purity : ≥98.0% by HPLC and neutralization titration
- Melting Point : 225–233°C
- Solubility : 3.79 mg/mL in DMSO (1 mM solution)
Table 2: Analytical Specifications
Parameter | Value |
---|---|
Molecular Weight | 264.02 g/mol |
Appearance | White to off-white powder |
HPLC Retention Time | 8.2 min (C18 column) |
Residual Solvents | <0.1% (Et₂O, DMSO) |
Industrial and Research Applications
Pharmaceutical Intermediates
The iodine atom’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures prevalent in drug candidates. For example, nitration of this compound yields nitro derivatives used in herbicide synthesis.
Materials Science
In coordination chemistry, the compound serves as a bifunctional linker in metal-organic frameworks (MOFs), combining carboxylate and phenolic donor sites. A 2020 study demonstrated its use in constructing luminescent Zn(II) MOFs with tunable porosity.
Challenges and Optimization Opportunities
Yield Limitations
The 28% yield in the iodination step stems from competing side reactions, including over-iodination and aldehyde oxidation during work-up. Implementing low-temperature (−10°C) iodination and inert atmospheres may suppress byproduct formation.
Purification Strategies
Chromatographic purification on silica gel (eluent: EtOAc/hexane, 1:3) effectively separates the product from unreacted starting material. Alternatively, aqueous NaHCO₃ washes isolate the carboxylic acid while retaining phenolic byproducts in the organic phase.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodosalicylaldehyde or 4-iodosalicylate.
Reduction: The iodine atom can be reduced to a hydrogen atom, converting the compound to 3-hydroxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: 4-Iodosalicylaldehyde, 4-iodosalicylate.
Reduction: 3-Hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxyl and iodine groups can interact with amino acid residues in the enzyme, leading to inhibition. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and the iodine atom can act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Physical and Chemical Properties
- Melting Point : 225–233°C (reported ranges vary slightly depending on purity and measurement methods) .
- Purity : Available commercially at ≥97% purity, with higher grades (≥98.0%) confirmed via HPLC and titration analysis .
- Sensitivity : Light-sensitive, requiring storage in dark, cool conditions .
- Structural Data :
Comparison with Structurally Similar Compounds
Halogenated Hydroxybenzoic Acids
(a) 4-Hydroxy-3-iodobenzoic Acid
- Structure : Positional isomer of 3-hydroxy-4-iodobenzoic acid, with iodine at the 3-position and hydroxyl at the 4-position.
- Properties : Similar molecular weight (264.02 g/mol) but distinct reactivity due to substituent positioning. Used in analogous synthetic applications .
(b) 4-Azido-3-iodobenzoic Acid (CAS: 1216380-53-8)
- Structure : Features an azido (-N₃) group instead of a hydroxyl group.
- Applications : The azido group enables "click chemistry" applications, such as bioconjugation, unlike the hydroxyl group in this compound .
Non-Halogenated Hydroxybenzoic Acids
(a) 4-Hydroxybenzoic Acid (CAS: 99-96-7)
- Structure : Lacks iodine, with a hydroxyl group at the 4-position.
- Properties : Lower molecular weight (138.12 g/mol) and melting point (~213°C). Widely used as a preservative in food and cosmetics, unlike the iodine-containing analog, which is niche in synthetic chemistry .
(b) 3-Hydroxybenzoic Acid
- Structure : Hydroxyl group at the 3-position without iodine.
- Reactivity : Less steric hindrance and lower molecular weight (154.12 g/mol) compared to the iodinated derivative. Commonly employed in polymer synthesis .
Methoxy- and Nitro-Substituted Analogs
(a) 3-Hydroxy-4-methoxybenzoic Acid
- Structure : Methoxy (-OCH₃) replaces iodine at the 4-position.
- Electronic Effects : The electron-donating methoxy group increases electron density on the aromatic ring, altering acidity (pKa ~2.5 vs. ~2.8 for this compound) .
(b) 3-Hydroxy-4-nitrobenzoic Acid
- Structure: Nitro (-NO₂) substituent at the 4-position.
- Properties : The electron-withdrawing nitro group enhances acidity (pKa ~1.9) and reduces thermal stability compared to the iodine analog .
Dihydroxybenzoic Acids
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Two hydroxyl groups and a propenoic acid side chain.
- Applications : Used in antioxidant research, food additives, and cosmetics, contrasting with the iodine derivative’s role in halogenation reactions .
Key Data Table: Comparative Analysis
Research Findings and Trends
- Synthetic Utility : The iodine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in pharmaceutical intermediates .
- Stability Challenges : Light sensitivity limits its use in prolonged reactions, unlike more stable analogs like 4-hydroxybenzoic acid .
- Derivative Development : Methyl and ethyl esters of this compound (e.g., this compound methyl ester) are explored for enhanced solubility in organic solvents .
Biological Activity
3-Hydroxy-4-iodobenzoic acid (CAS No. 58123-77-6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and various biological effects, particularly focusing on antimicrobial, anticancer, and cytotoxic activities.
- Molecular Formula : C₇H₅IO₃
- Molecular Weight : 264.02 g/mol
- Melting Point : 225-229 °C
- Storage Conditions : Store in an inert atmosphere at room temperature .
Synthesis
The synthesis of this compound typically involves the iodination of salicylic acid derivatives, followed by carboxylation processes. The compound can serve as a precursor for more complex derivatives with enhanced biological activities .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values range from 250 to 1000 µg/mL, suggesting a potential for development as an antimicrobial agent .
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 250–1000 | >1000 |
Bacillus subtilis | 250–1000 | >1000 |
Candida spp. | 250–1000 | ≥1000 |
Anticancer Activity
Research has demonstrated the compound's cytotoxic effects on various cancer cell lines. In vitro studies show that at concentrations of 50 µM and 75 µM, the compound can induce cytotoxicity in cervical cancer cells (HeLa), with approximately 50% cell death observed . The selectivity index indicates a higher toxicity towards cancer cells compared to normal cells, suggesting its potential as an anticancer agent.
Cell Line | Cytotoxicity (%) at 50 µM | Cytotoxicity (%) at 75 µM |
---|---|---|
HeLa (cervical cancer) | ~37% | ~50% |
MCF-7 (breast cancer) | ~15% | ~25% |
Cytotoxicity Studies
In cytotoxicity assays, it was noted that while some derivatives exhibited significant cytotoxic effects, others showed only mild activity. The compound's ability to increase cell viability at lower concentrations indicates its potential for therapeutic applications in cancer treatment .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various derivatives of hydroxybenzoic acids, including this compound. Results indicated that while some compounds displayed strong activity against specific bacterial strains, others were less effective or inactive against fungi .
- Cytotoxic Potential Against Cancer Cells : In a comparative study of several hydroxybenzoic acid derivatives, this compound showed promising results in inhibiting the proliferation of HeLa cells, suggesting its potential role in developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Hydroxy-4-iodobenzoic acid, and how can they inform experimental design?
- Answer : The compound (C7H5IO3, MW 264.02) has a hydroxyl (-OH) and iodine substituent on the aromatic ring, which influence solubility, acidity, and reactivity. The InChI identifier (InChI=1/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)) confirms its structure . For experimental design, prioritize solvents that dissolve polar aromatic acids (e.g., DMSO or methanol) and consider iodine's steric and electronic effects in reactions. Stability studies should avoid heat (>100°C) and moisture, as these may degrade the compound .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Answer : Use a combination of analytical techniques:
- HPLC with UV detection (λ ~254 nm) to assess purity.
- NMR (¹H/¹³C) to confirm substituent positions: the iodine atom causes deshielding in adjacent protons, while the hydroxyl group appears as a broad singlet .
- Mass spectrometry (HRMS) to verify molecular weight (264.02 g/mol) and isotopic patterns from iodine .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Answer : Store in airtight, light-protected containers at 4°C to minimize hydrolysis or iodine loss. Conduct accelerated stability studies using thermogravimetric analysis (TGA) to determine decomposition thresholds. Avoid incompatible materials like strong acids/oxidizers, which may induce hazardous reactions .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Answer : The iodine substituent enables participation in Ullmann or Suzuki-Miyaura couplings. Advanced studies should use isotopic labeling (e.g., ¹²⁷I → ¹²⁵I) to track reaction pathways. Computational modeling (DFT) can predict transition states and regioselectivity, particularly for C-I bond activation . Validate mechanisms via kinetic isotope effects (KIEs) or in situ FTIR to monitor intermediate formation .
Q. How can this compound serve as a precursor for bioactive derivatives?
- Answer : The hydroxyl and iodine groups allow derivatization into benzothiazoles or quinones. For example:
- Benzothiazole synthesis : React with 2-aminothiophenol under Pd catalysis to form 3-iodo-4-hydroxybenzothiazole .
- Quinone formation : Oxidize the hydroxyl group using ceric ammonium nitrate (CAN) to generate 3-iodo-4-benzoquinone, a redox-active scaffold .
- Optimize yields by varying catalysts (e.g., CuI vs. Pd(PPh₃)₄) and solvents (DMF vs. THF) .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
- Answer : Challenges include matrix interference and iodine's volatility. Methodological solutions:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.
- Detection : LC-MS/MS with negative ionization mode (m/z 263 → 127 for iodine-specific fragments) .
- Validation : Spike recovery tests (80–120%) and stability assessments in simulated biological fluids (e.g., plasma at pH 7.4) .
Q. How does the electronic structure of this compound influence its spectroscopic signatures?
- Answer : The electron-withdrawing iodine increases the acidity of the hydroxyl group (pKa ~2.5–3.0) and shifts UV-Vis absorption maxima. Compare IR spectra with analogs (e.g., 3-Hydroxy-4-methoxybenzoic acid) to identify O-H stretching (~3200 cm⁻¹) and C-I vibrations (~500 cm⁻¹) . For advanced analysis, use time-resolved fluorescence to study excited-state interactions between iodine and the aromatic system .
Q. Methodological Notes
- Synthesis Optimization : Pilot reactions should test iodine’s lability under varying pH and temperature. For instance, acidic conditions may promote protodeiodination, reducing yields .
- Computational Tools : Leverage NIST databases for reference spectral data and thermodynamic properties .
- Safety Protocols : Follow GHS guidelines (e.g., PPE for skin/eye protection) due to potential irritancy .
Properties
IUPAC Name |
3-hydroxy-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABBBWVTEWIIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353120 | |
Record name | 3-Hydroxy-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-77-6 | |
Record name | 3-Hydroxy-4-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58123-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-4-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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